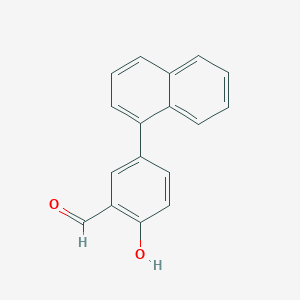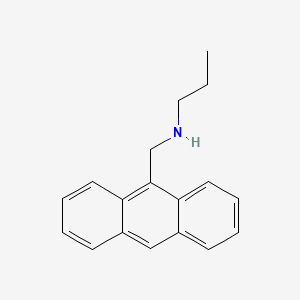amine hydrochloride CAS No. 16065-30-8](/img/structure/B6344032.png)
[(3-Methylphenyl)methyl](propyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methylphenyl)methylamine hydrochloride”, also known as MPMP, is a white crystalline powder. It has a molecular formula of C11H18ClN and a molecular weight of 199.72 g/mol .
Molecular Structure Analysis
The molecular structure of “(3-Methylphenyl)methylamine hydrochloride” consists of a propyl group attached to a methylphenyl group through a methylamine . The exact structure can be represented as C6H5CH2CH2CH(NH2)CH3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Methylphenyl)methylamine hydrochloride” include a molecular weight of 199.72 g/mol and a molecular formula of C11H18ClN . Unfortunately, specific information such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Environmental and Health Impacts of Chemical Compounds
Chemical Warfare Agent Degradation Products : A study reviews the formation, fate, and toxicity of chemical warfare (CW) agent degradation products. It highlights the environmental and occupational health significance of these compounds, including their persistence and toxic effects. The study covers agents like sulfur mustards, nitrogen mustards, and nerve agents, providing a comprehensive understanding of their environmental behavior and impact (Munro et al., 1999).
Illicit Use of Methylphenidate : Research on the prevalence, pharmacology, and consequences of illicit methylphenidate use sheds light on the non-medical use of prescription stimulants. It explores the reasons behind its misuse among different populations, providing insights into drug abuse patterns and implications for public health (Bogle & Smith, 2009).
Biogenic Amine Metabolism and Depression : A paper discusses the interactions of pharmacological agents that alter biogenic amine metabolism with depression within a primate model. It offers insights into the complex relationship between neurochemistry and mood disorders, emphasizing the importance of environmental and genetic factors in the onset of depression (Kraemer & McKINNEY, 1979).
Hydroaminomethylation of Oleochemicals : This review discusses the synthesis and application of bio-based compounds through the hydroaminomethylation of vegetable oils. It highlights the industrial potential of these processes in producing functionalized compounds for polymer chemistry and surface-active agents, pointing to the versatility of chemical synthesis methods (Vanbésien et al., 2018).
Carcinogenicity of Monochloro-1,2-Propanediol (3-MCPD) : A critical review examines the toxicological profile of 3-MCPD, a compound found in trace amounts in hydrolyzed vegetable proteins. The review addresses its potential health risks, including carcinogenicity, and concludes that at trace levels in foods, 3-MCPD does not pose a significant risk to human health (Lynch et al., 1998).
These studies, while not directly related to "(3-Methylphenyl)methylamine hydrochloride," provide a broad perspective on the types of research conducted on chemical compounds with regard to their environmental fate, pharmacological effects, and potential health impacts. For more specific information on a compound, a targeted chemical database or substance registry might offer more direct insights.
Eigenschaften
IUPAC Name |
N-[(3-methylphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-7-12-9-11-6-4-5-10(2)8-11;/h4-6,8,12H,3,7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXCHLZBGRNLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC(=C1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)
amine hydrochloride](/img/structure/B6343968.png)
amine hydrochloride](/img/structure/B6343971.png)

![3-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B6343984.png)
amine hydrochloride](/img/structure/B6343990.png)

![N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344005.png)
![2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344013.png)
amine hydrochloride](/img/structure/B6344021.png)


![1-[(Propylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B6344038.png)
![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)